molecular formula C12H19N3O B1479703 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine CAS No. 2098090-70-9

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

Cat. No.: B1479703
CAS No.: 2098090-70-9
M. Wt: 221.3 g/mol
InChI Key: GYJTWFPSIHYUBW-UHFFFAOYSA-N
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Description

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_2O_3, with a molecular weight of 236.27g/mol236.27\,g/mol. The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
CAS Number2097953-07-4
Purity≥95%

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and anticancer properties. The unique structural features allow for specific binding interactions with enzymes and receptors involved in these biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, aminated derivatives of cyclopropylmethyl phosphonates have demonstrated significant anti-pancreatic cancer activity at low micromolar concentrations. Research indicates that the integration of amine groups into the cyclopropyl framework enhances efficacy against cancer cells .

In vitro studies have shown that certain derivatives exhibit IC50 values as low as 45μM45\,\mu M, indicating a strong potential for therapeutic application in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A related study on pyrazole derivatives indicated that they possess antimicrobial activity against various Gram-positive and Gram-negative bacteria . The structural characteristics of the pyrazole moiety are thought to contribute significantly to this activity.

Case Studies

  • Anticancer Screening : A study evaluated the efficacy of several cyclopropylmethyl derivatives against pancreatic cancer cell lines. The results showed varying degrees of inhibition, with certain compounds demonstrating significant suppression at low concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives. Some compounds displayed promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into antimicrobial agents .

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-5-3-12-10-8-16-6-4-11(10)14-15(12)7-9-1-2-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJTWFPSIHYUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine

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